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Compound of Interest

Compound Name: (Oxiran-2-yl)methyl decanoate

Cat. No.: B113815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (Oxiran-2-
yl)methyl decanoate, also known as glycidyl decanoate. Due to the limited availability of direct
experimental spectra for this specific compound, this guide combines experimental data from
the structurally similar methyl decanoate with characteristic spectroscopic features of the
oxiran-2-ylmethyl (glycidyl) moiety derived from analogous compounds. This approach offers a
comprehensive and predictive spectroscopic profile to aid in the identification, characterization,
and analysis of (Oxiran-2-yl)methyl decanoate in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (Oxiran-2-
yl)methyl decanoate. The following tables summarize the predicted proton (*H) and carbon-%3
(*3C) NMR chemical shifts. The data for the decanoate portion is based on experimental values
for methyl decanoate, while the data for the oxiran-2-ylmethyl group is based on characteristic
values for similar glycidyl esters.

1H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.35 dd 1H O-CHH-CH(O)CH:
~3.90 dd 1H O-CHH-CH(O)CH:
~3.15 m 1H O-CH2-CH(O)CH:
~2.80 dd 1H O-CH2-CH(O)CHH
~2.60 dd 1H O-CH2-CH(O)CHH
2.31 t 2H CH2-COO
1.62 p 2H CH2-CH2-COO
1.27 m 12H -(CH2)s-
0.88 t 3H CHs

Note: Spectra are typically recorded in CDCIs. Chemical shifts for the oxiran-2-ylmethyl protons
are estimations based on related glycidyl esters.

13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
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Chemical Shift (ppm) Assignment
~173.3 C=0

~65.0 O-CH2-CH(O)CH:
~50.0 O-CH2-CH(O)CH:
~44.5 O-CH2-CH(O)CH:2
34.1 CH2-COO

31.9 CH2-(CHz2)7-CHs
29.4 -(CH2)x-

29.3 -(CH2)x-

29.2 -(CH2)x-

29.1 -(CH2)x-

25.0 CH2-CH2-COO
22.7 CH2-CHs

14.1 CHs

Note: Spectra are typically recorded in CDCIs. Chemical shifts for the oxiran-2-ylmethyl

carbons are estimations based on related glycidyl esters.

Infrared (IR) Spectroscopy

The IR spectrum of (Oxiran-2-yl)methyl decanoate is expected to show characteristic

absorption bands for the ester and epoxide functional groups.

Table 3: Predicted IR Absorption Bands for (Oxiran-2-yl)methyl decanoate
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Wavenumber (cm~?) Intensity Assignment

2925, 2855 Strong C-H stretch (alkane)
1740 Strong C=0 stretch (ester)
1250, 1160 Strong C-O stretch (ester)

C-O stretch (epoxide ring,

~915, ~840 Medium , _
asymmetric and symmetric)

Mass Spectrometry (MS)

The mass spectrum of (Oxiran-2-yl)methyl decanoate, typically obtained via electron
ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for (Oxiran-2-yl)methyl decanoate

m/z Interpretation

228 [M]* (Molecular lon)

171 [M - C3HsO]* (Loss of glycidyl group)
155 [CH3(CH2)sCO]* (Acylium ion)

57 [C3HsO]* (Glycidyl cation)

43 [CsH7]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (Oxiran-2-yl)methyl decanoate is dissolved in deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. *H and 3C NMR
spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and
100 MHz for carbon-13. *H NMR data is reported as chemical shift in ppm downfield from TMS,
with multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet), and integration.
13C NMR data is reported as chemical shift in ppm downfield from TMS.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b113815?utm_src=pdf-body
https://www.benchchem.com/product/b113815?utm_src=pdf-body
https://www.benchchem.com/product/b113815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of
the neat liquid sample is placed between two sodium chloride or potassium bromide plates to
form a thin film. The spectrum is recorded over the range of 4000-600 cm~1.

Mass Spectrometry (MS)

Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EIl) source. The sample, diluted in an appropriate solvent
like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is set to

scan over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (Oxiran-2-yl)methyl decanoate.
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General workflow for the spectroscopic analysis of (Oxiran-2-yl)methyl decanoate.
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 To cite this document: BenchChem. [Spectroscopic Profile of (Oxiran-2-yl)methyl decanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-
methyl-decanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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